
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, a core structure in many medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. A review by Parmar et al. (2023) discusses the application of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyranopyrimidines through a one-pot multicomponent reaction. This demonstrates the compound's role in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
The pyrazolopyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious agents. Cherukupalli et al. (2017) highlight the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the structure-activity relationship studies that have paved the way for developing potential drug candidates. This underscores the versatility of compounds structurally related to 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol in therapeutic applications (Cherukupalli et al., 2017).
Synthetic Pathways and Biological Activities
A concise review on the synthesis of pyrazole heterocycles by Dar and Shamsuzzaman (2015) presents various methodologies for generating biologically active pyrazole derivatives. These compounds exhibit a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The review offers insights into the strategic synthesis of pyrazole-based heterocycles, highlighting their significance in medicinal chemistry and potential for generating new therapeutic agents (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxides in Drug Development
The diversity and potential of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are discussed by Li et al. (2019). These compounds are valuable for their roles in organic synthesis, catalysis, and drug applications, demonstrating significant biological importance and versatility in chemical functionality. Heterocyclic N-oxides serve as key intermediates and active pharmaceutical ingredients, showing promise in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Mecanismo De Acción
Mode of Action
Many pyrazole derivatives inhibit the activity of their targets, leading to the death of the pathogen .
Biochemical Pathways
Pyrazole derivatives often interfere with the metabolic pathways of the pathogen, leading to its death .
Result of Action
The ultimate result of the action of many pyrazole derivatives is the death of the pathogen .
Propiedades
IUPAC Name |
2-cyclopropyl-4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(16(2)15-7)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQJGRJWVGJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C3CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

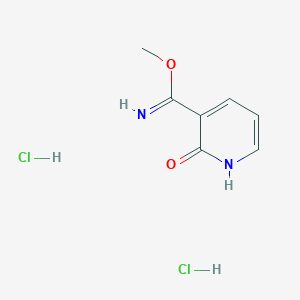
![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
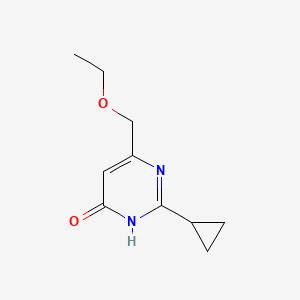
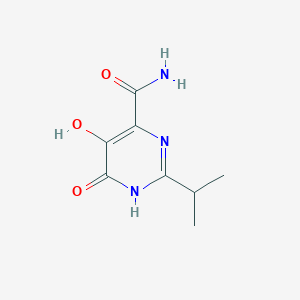
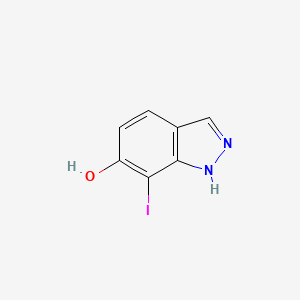

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)


![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
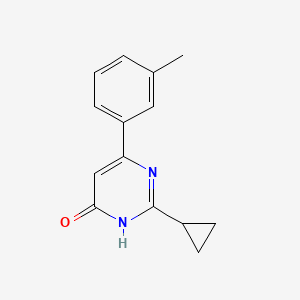
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)